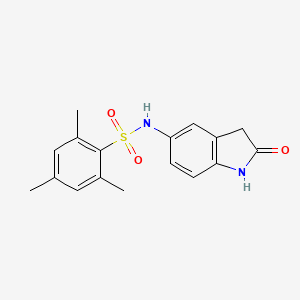

2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with three methyl groups and an indole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide. In vitro tests have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, compounds derived from sulfonamide structures have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 50 mg/mL .

Neuroprotective Properties

The compound is also being explored for its neuroprotective effects. Research indicates that derivatives of 2,3-dihydroindoles possess antioxidant properties that can be beneficial in preventing neurodegenerative diseases. The synthesis of new analogs has been proposed to enhance these properties further . This is particularly relevant for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Drug Development

The sulfonamide moiety in the compound contributes to its potential as a scaffold for drug design. The ability to modify the indole structure allows researchers to create a library of derivatives that can be screened for various biological activities, including anti-inflammatory and anticancer effects . The compound's structural features enable it to interact with specific biological targets, which is crucial in drug discovery.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to conventional antibiotics, suggesting their potential use in treating bacterial infections .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.78 | Salmonella enterica |

| Compound B | 10 | Staphylococcus aureus |

| Compound C | 50 | Escherichia coli |

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, researchers synthesized several derivatives of this compound and assessed their antioxidant activities. The findings revealed that some compounds significantly reduced oxidative stress in neuronal cells, indicating their potential role in neuroprotection .

| Derivative | Antioxidant Activity (%) | Neuroprotective Potential |

|---|---|---|

| Derivative X | 85 | High |

| Derivative Y | 70 | Moderate |

| Derivative Z | 50 | Low |

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide: shares similarities with other sulfonamides and indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2,4,6-trimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS Number: 921812-04-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes a sulfonamide group and an indole moiety, suggesting a diverse range of biological interactions.

The molecular formula of this compound is C17H18N2O3S, with a molecular weight of approximately 330.4014 g/mol. The structure features a sulfonamide group attached to a benzene ring and an indole derivative, which may contribute to its biological properties.

Antioxidant and Neuroprotective Properties

Recent studies have indicated that derivatives of 2,3-dihydroindole compounds exhibit significant neuroprotective and antioxidant activities. These properties are crucial for the development of therapeutic agents aimed at neurodegenerative diseases. For instance, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress .

Anticancer Activity

Sulfonamide derivatives are well-known for their anticancer properties. Research has demonstrated that certain sulfonamide compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro studies revealed that these compounds can act as potent cytotoxic agents against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Studies

- Neuroprotective Effects : A study evaluated the antioxidant capacity of various indole derivatives. The results indicated that compounds similar to this compound exhibited significant protective effects against oxidative stress in neuronal cells .

- Cytotoxicity Against Cancer Cells : In a comparative study of sulfonamide derivatives, it was found that certain compounds showed IC50 values in the micromolar range against MCF-7 and other cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 15.63 µM against MCF-7 cells .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4,6-trimethyl-N-(2-oxo...) | MCF-7 | 15.63 | Induction of apoptosis |

| Similar Indole Derivative | U-937 | 12.50 | Cell cycle arrest |

| Sulfonamide A | HeLa | 10.00 | Apoptosis induction |

Properties

IUPAC Name |

2,4,6-trimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-10-6-11(2)17(12(3)7-10)23(21,22)19-14-4-5-15-13(8-14)9-16(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJYONCEPDVKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.